S-(N,N-二乙基氨基甲酰基)谷胱甘肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(N,N-Diethylcarbamoyl)glutathione is a compound useful in organic synthesis . It is related to various aspects of a salt form S-(N, N-diethylcarbamoyl)glutathione, a method of producing the salt form, and a pharmaceutical composition comprising said salt form .

Synthesis Analysis

One metabolite formed during Disulfiram (DSF) bioactivation is S-(N, N-diethylcarbamoyl)glutathione . In human plasma samples from 62.5 mg/d and 250mg/d dosing, S-(N,N-Diethylcarbamoyl)glutathione concentration peaks at 0.3 and 4 nM at 3 h .Molecular Structure Analysis

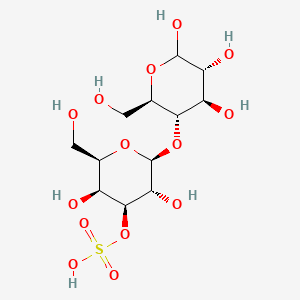

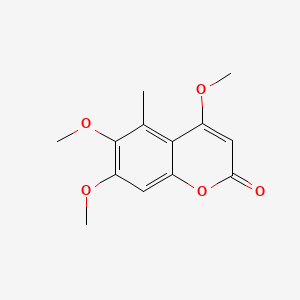

The molecular formula of S-(N,N-Diethylcarbamoyl)glutathione is C14H26N4O8S, and its molecular weight is 408.43 .Chemical Reactions Analysis

S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite, affects glutamate binding . It has been shown to increase dopamine (DA), decrease gamma-aminobutyric acid (GABA), and have a biphasic effect on glutamate (Glu), first increasing and then decreasing Glu in both the nucleus accumbens (NAc) and medial prefrontal cortex (mPFC) .Physical and Chemical Properties Analysis

S-(N,N-Diethylcarbamoyl)glutathione is a white solid .科学研究应用

代谢物特征和毒理学:

- 氨基甲酰谷胱甘肽被认为是戒酒硫的代谢物,戒酒硫是一种酒精抑制剂,并且已经研究了其在人血浆中的稳定性和检测。它在 1-8 的 pH 范围内稳定,并且在血浆样品中可检测到,这表明其在与戒酒硫使用相关的临床调查中具有潜在作用 (Heemskerk et al., 2011)。

- 在大鼠胆汁中,氨基甲酰谷胱甘肽及其衍生物被确认为戒酒硫和二乙基二硫代氨基甲酸酯 (DDTC) 的代谢物。这一发现有助于了解这些化合物的代谢途径和潜在的毒理学意义 (Jin et al., 1994)。

潜在治疗应用:

- 氨基甲酰谷胱甘肽和相关化合物已被探索作为糖醛酸酶 I 的竞争性抑制剂,糖醛酸酶 I 是一种与癌症相关的酶,在癌症治疗中具有潜在意义。它们的稳定性和抑制特性使它们成为该领域进一步研究的有希望的候选者 (Murthy et al., 1994); (Hamilton et al., 1999)。

- 对相关化合物 S-(对溴苄基)谷胱甘肽的研究揭示了其抗肿瘤活性,特别是在抑制人类白血病细胞生长方面,这可以为开发新的抗癌策略提供见解 (Thornalley et al., 1996)。

分析方法:

- 已经开发了 LC-MS/MS 等先进的分析技术来测定生物样品中的氨基甲酰谷胱甘肽,从而增强了对它在生物系统中的药代动力学和动力学的理解。这些方法对于支持临床和毒理学研究至关重要 (Kaul et al., 2010)。

作用机制

Target of Action

S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione, primarily targets neurotransmitters in the brain, specifically dopamine, GABA, and glutamate . These neurotransmitters play crucial roles in various brain functions, including mood regulation, reward, and addiction processes.

Mode of Action

Carbamathione interacts with its targets by affecting their binding and release. It has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate, first increasing and then decreasing it . These changes occur concurrently and are dose-dependent .

Biochemical Pathways

The biochemical pathways affected by carbamathione are primarily those involved in neurotransmission. The compound’s effects on dopamine, GABA, and glutamate can influence various pathways in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .

Pharmacokinetics

Carbamathione is rapidly eliminated from the body, with a half-life of approximately 4 minutes in both the nucleus accumbens and medial prefrontal cortex, as well as in plasma . Despite this rapid elimination, the changes in dopamine, GABA, and glutamate levels in the brain persist for approximately two hours .

Result of Action

The result of carbamathione’s action is a significant alteration in neurotransmitter levels in the brain. Specifically, it increases dopamine levels, decreases GABA levels, and has a biphasic effect on glutamate levels . These changes can have profound effects on mood, reward processes, and potentially substance abuse dependence.

Action Environment

The action of carbamathione can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as cytochrome P450, can affect the formation and action of carbamathione . When a cytochrome P450 inhibitor was administered before dosing, no carbamathione could be detected, and no changes in neurotransmitter levels occurred . This suggests that the action of carbamathione is dependent on its formation from its pro-drug, disulfiram .

生化分析

Biochemical Properties

S-(N,N-Diethylcarbamoyl)glutathione has been shown to affect glutamate binding . Glutamate is a crucial neurotransmitter in the brain, and its binding can influence various biochemical reactions.

Cellular Effects

The administration of S-(N,N-Diethylcarbamoyl)glutathione has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .

Molecular Mechanism

It is known that it affects glutamate binding . This could potentially influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, S-(N,N-Diethylcarbamoyl)glutathione has been observed to cause changes in dopamine, GABA, and glutamate levels in the nucleus accumbens and medial prefrontal cortex . These changes persist for approximately two hours after administration .

Dosage Effects in Animal Models

In animal models, S-(N,N-Diethylcarbamoyl)glutathione has been administered at doses of 20, 50, and 200 mg/kg . The effects observed were dose-dependent, with increased dopamine, decreased GABA, and a biphasic effect on glutamate .

Metabolic Pathways

It is a metabolite of disulfiram, which is known to inhibit liver mitochondrial aldehyde dehydrogenase .

Transport and Distribution

It has been detected in the nucleus accumbens and medial prefrontal cortex following administration .

Subcellular Localization

Given its effects on neurotransmitter levels in specific brain regions, it may be localized to areas of the cell involved in neurotransmitter synthesis, release, or reuptake .

属性

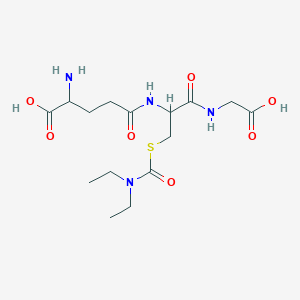

| { "Design of the Synthesis Pathway": "The synthesis pathway of S-(N,N-Diethylcarbamoyl)glutathione involves the protection of the carboxylic acid group of glutathione followed by the addition of diethylcarbamoyl chloride to the amino group. The final deprotection step yields the desired compound.", "Starting Materials": [ "Glutathione", "Diethylcarbamoyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Sodium hydroxide" ], "Reaction": [ "Glutathione is dissolved in methanol and treated with sodium bicarbonate to form the sodium salt of glutathione.", "The sodium salt of glutathione is then treated with diethylcarbamoyl chloride in chloroform to form the protected S-(N,N-Diethylcarbamoyl)glutathione.", "The protected compound is then deprotected by treating it with sodium hydroxide in methanol to yield the desired S-(N,N-Diethylcarbamoyl)glutathione." ] } | |

CAS 编号 |

157723-51-8 |

分子式 |

C15H26N4O7S |

分子量 |

406.5 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25)/t9-,10-/m0/s1 |

InChI 键 |

WZXBYDBYBIGAQN-UWVGGRQHSA-N |

手性 SMILES |

CCN(CC)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

规范 SMILES |

CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

同义词 |

2-Amino-4-[1-(carboxymethyl-carbamoyl)-2-diethylcarbamoylsulfanyl-ethylcarbamoyl]butiric Acid; L-γ-Glutamyl-S-[(diethylamino)carbonyl]-L-cysteinyl-glycine; |

产品来源 |

United States |

Q1: How does S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) interact with its target and what are the downstream effects?

A: Carbamathione has been identified as a partial non-competitive inhibitor of the N-methyl-D-aspartic acid (NMDA) glutamate receptor [, ]. While the exact mechanism of inhibition is not fully understood, this interaction could have significant implications for understanding the effects of disulfiram, its parent compound, on neurotransmission. Studies have shown that carbamathione administration can alter the levels of GABA and glutamate in the brain [, ].

Q2: What is the structural characterization of S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione)?

A: While the provided abstracts do not detail spectroscopic data, S-(N,N-Diethylcarbamoyl)glutathione is formed by the conjugation of glutathione with a metabolite of disulfiram [].

Q3: How is S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) formed in vivo and what is its metabolic fate?

A: Carbamathione is a metabolite of disulfiram, a drug used in the treatment of alcohol abuse [, ]. Disulfiram is metabolized to diethyldithiocarbamate (DDTC) in vivo. Both disulfiram and DDTC undergo further metabolic transformations, including oxidation reactions at the sulfur and carbon atoms, ultimately leading to the formation of several glutathione conjugates []. One of these conjugates is carbamathione (S-(N,N-diethylcarbamoyl)glutathione), identified as a major biliary metabolite in rats treated with disulfiram or DDTC [].

Q4: What analytical methods are used to study S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione)?

A: Researchers have utilized advanced analytical techniques to study carbamathione in biological samples. One such technique is capillary electrophoresis with fluorescence detection (CE-LIF) []. This method enables the simultaneous detection of carbamathione and neurotransmitters like glutamate and GABA in brain microdialysis samples []. This approach is valuable for investigating the pharmacodynamic effects of carbamathione in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)